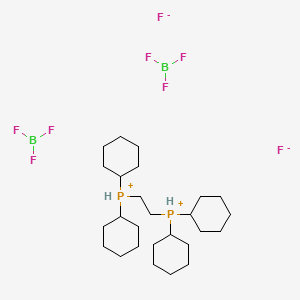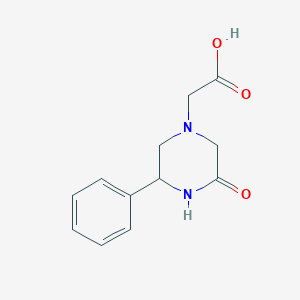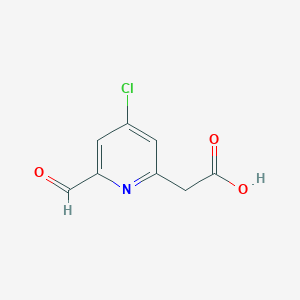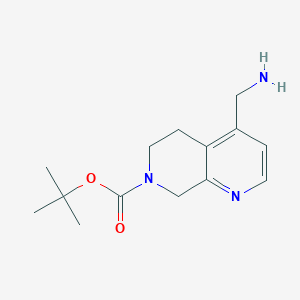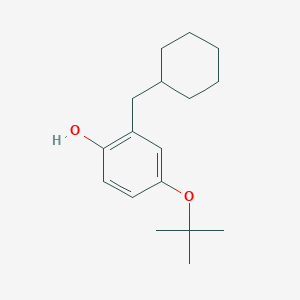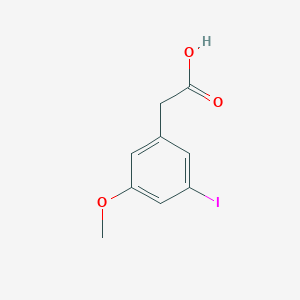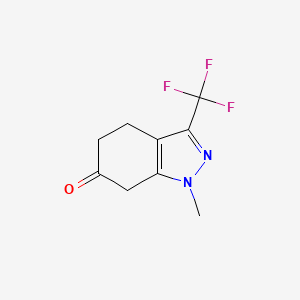![molecular formula C18H31NO4 B14853961 Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(tert-butoxycarbonylamino)spiro[55]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the reaction of a suitable precursor with tert-butyl carbamate under controlled conditions to introduce the tert-butoxycarbonylamino group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to replace specific groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of spirocyclic drugs with unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The tert-butoxycarbonylamino group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their functional groups.
1,3-dioxane and 1,3-dithiane spiranes: These compounds have similar spirocyclic structures but contain different heteroatoms in the rings.
Uniqueness: Methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C18H31NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C18H31NO4/c1-17(2,3)23-16(21)19-14-7-11-18(12-8-14)9-5-13(6-10-18)15(20)22-4/h13-14H,5-12H2,1-4H3,(H,19,21) |
Clave InChI |
MCDSTNFTHDRCLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC2(CCC(CC2)C(=O)OC)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


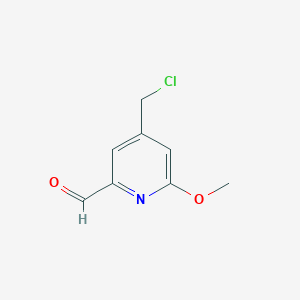
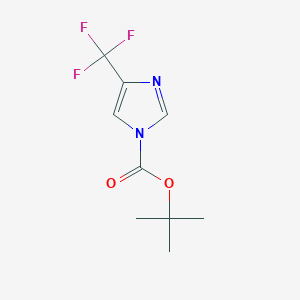
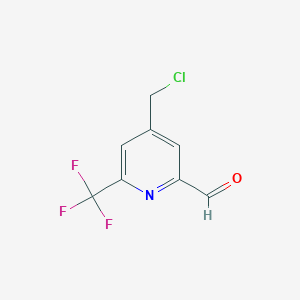
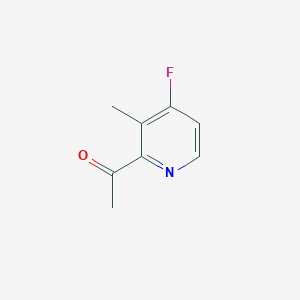
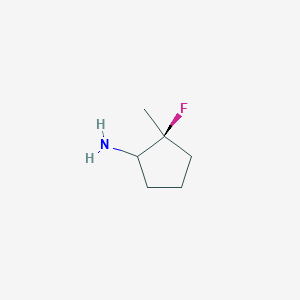
![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)

